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Compound of Interest

Compound Name: a-D-Maltose octaacetate

CAS No.: 6920-00-9

Cat. No.: B133409 Get Quote

-D-Maltose Octaacetate from Structural Isomers and Anomers[1][2]

Executive Summary
In carbohydrate chemistry and drug development, peracetylated sugars serve as critical

intermediates for glycosylation donors and reference standards. ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703="" class="inline ng-star-inserted">

-D-Maltose Octaacetate (CAS: 6920-00-9) is frequently confused with its thermodynamic
anomer (

-form) or its linkage isomer (Cellobiose octaacetate).[1][2] While they share the identical
molecular formula (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline
ng-star-inserted">

) and molecular weight (678.59 g/mol ), their physicochemical properties and reactivity profiles
differ significantly.[1][2]

This guide provides a rigorous, data-driven framework to authenticate the ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-anomer, utilizing Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported
by optical rotation and melting point analysis.[1][2]
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Comparative Analysis: The Glucopyranosyl Acetate
Landscape
The challenge in identification lies in the subtle stereochemical differences at the anomeric

center (C1) and the glycosidic linkage (C1').

Table 1: Critical Physicochemical Parameters[1][3]
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Parameter

ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-star-

inserted">

-D-Maltose

Octaacetate

-D-Maltose

Octaacetate

-D-Cellobiose

Octaacetate

Structure Type
Disaccharide (

-1,[1][2][3]4)

Disaccharide

(ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-star-

inserted">

-1,[1][2]4)

Disaccharide

(ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-star-

inserted">

-1,[1][2][4]4)

Anomeric Config (C1)
Alpha (

)

Beta (

)

Alpha (

)

Melting Point ~125°C (Crystals) 159–160°C ~229°C

Specific Rotation
+122° (CHCl

)

+63° (CHCl

)

+41° (CHCl

)

Synthesis Route

Acidic (ZnCl

/Ac

O)

Basic (NaOAc/Ac

O)

Acidic (ZnCl

/Ac

O)
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ngcontent-ng-c1989010908="" class="ng-star-inserted">

Note: Melting points can be depressed by impurities or solvent inclusion. Optical rotation

provides a strong initial indication, but NMR is required for certification.[1][2][5]

Experimental Protocols for Authentication
Protocol A: Synthesis-Based Causality (Origin
Verification)
Understanding the synthesis method provides the first clue to identity.[1][2][5] The anomeric

outcome is dictated by the reaction conditions (Kinetic vs. Thermodynamic control).

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Anomer Formation (Kinetic): Reaction of maltose with acetic anhydride and Sodium Acetate
(NaOAc) typically yields the

-anomer (MP ~160°C) due to the base-catalyzed mechanism favoring the equatorial ester at
C1.[1][2]

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Anomer Formation (Thermodynamic): Reaction with acetic anhydride and Zinc Chloride
(ZnCl

) or perchloric acid drives the equilibrium toward the more stable

-anomer (anomeric effect) over time.[1][2]

Diagnostic Step: If your sample was prepared using basic catalysis (Pyridine/NaOAc) and has

a high melting point (>150°C), it is likely the ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">
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-anomer, not the

-target.[1][2]

Protocol B: H NMR Structural Validation (The "Gold
Standard")
This protocol utilizes the Karplus relationship, where the vicinal coupling constant (ngcontent-

ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) correlates with the dihedral angle between protons H1 and H2.[2]

Equipment: 400 MHz NMR (or higher). Solvent: CDClngcontent-ng-c1989010908="" _nghost-

ng-c3017681703="" class="inline ng-star-inserted">

(Chloroform-d).[1][2] Concentration: 10-15 mg/mL.[1][2][5]

Step-by-Step Analysis:
Locate the Anomeric Protons (4.5 – 6.5 ppm):

You will see two distinct anomeric signals because it is a disaccharide.[5]

H-1' (Non-reducing end): Fixed as

-linkage for Maltose.

H-1 (Reducing end): Variable (

or

).

Measure Coupling Constants (

values):

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">
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-Anomer (Target): The H-1 proton is equatorial.[1][2] The H1-H2 dihedral angle is ~60°.[1]
[5]

Result: Appears as a doublet with Small

Hz.

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

-Anomer (Impurity): The H-1 proton is axial.[1][2] The H1-H2 dihedral angle is ~180°.[1][5]

Result: Appears as a doublet with Large

Hz.

Verify the Linkage (Distinguishing from Cellobiose):

Check the non-reducing anomeric proton (H-1').[1][2][5]

Maltose: H-1' is ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

(

Hz).[1][2]

Cellobiose: H-1' is ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

(

Hz).[1][2]

Table 2: NMR Decision Matrix
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Signal -D-Maltose
Octaacetate

-D-Maltose
Octaacetate

Cellobiose
Octaacetate

Reducing End H-1
~5.6 ppm (

Hz)

~5.7 ppm (

Hz)

Varies by anomer

Linkage H-1'
~5.4 ppm (

Hz)

~5.4 ppm (

Hz)

~4.5 ppm (

Hz)

Conclusion CONFIRMED
REJECT (Wrong

Anomer)

REJECT (Wrong

Isomer)

Visualization of Logic Flow
The following diagram illustrates the decision tree for authenticating the sample.
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Unknown Glucopyranosyl Acetate Sample

Step 1: Melting Point Screening

MP ~159-160°C

High MP

MP ~125°C

Target Range

MP >200°C

Very High MP

Step 2: 1H NMR (CDCl3)
Focus on Anomeric Region

Suspect Beta Suspect Alpha

IDENTIFIED:
Cellobiose Octaacetate

Likely Cellobiose

Analyze Reducing End H-1
Coupling Constant (J)

Large Doublet
(J = 8-10 Hz)

Small Doublet
(J = 3.5-4.0 Hz)

IDENTIFIED:
beta-D-Maltose Octaacetate

Analyze Linkage H-1'
(Non-reducing end)

Small Doublet (J ~ 4 Hz)
(Alpha-1,4 Linkage)

Large Doublet (J ~ 8 Hz)
(Beta-1,4 Linkage)

CONFIRMED:
alpha-D-Maltose Octaacetate

Click to download full resolution via product page
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Figure 1: Decision tree for the structural authentication of maltose octaacetate isomers based

on physical and spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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